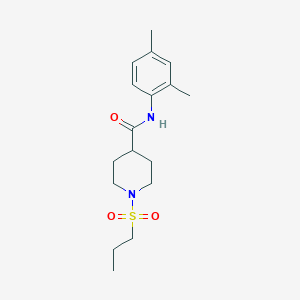
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as SD-32, is a small molecule drug that has been developed for various scientific research applications. This compound is a potent and selective inhibitor of transmembrane protein 16A (TMEM16A), which is a calcium-activated chloride channel that plays a crucial role in various physiological processes.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide works by binding to the TMEM16A channel and inhibiting its function. TMEM16A is a calcium-activated chloride channel that is involved in various physiological processes. This compound specifically targets this channel and inhibits its function, which leads to a decrease in chloride ion secretion and smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the function of TMEM16A, which leads to a decrease in chloride ion secretion and smooth muscle contraction. This can have various physiological effects, such as reducing airway hyperresponsiveness, decreasing intestinal motility, and reducing blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for TMEM16A. This makes it a valuable tool for studying the role of TMEM16A in various physiological processes. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has several potential future directions for scientific research. One potential application is in the treatment of asthma and other respiratory diseases. TMEM16A has been shown to play a role in airway hyperresponsiveness, and inhibitors of this channel, such as this compound, may have therapeutic potential in these diseases. Another potential application is in the treatment of hypertension. TMEM16A has been shown to play a role in regulating blood pressure, and inhibitors of this channel may have potential as antihypertensive agents. Additionally, this compound may have potential as a tool for studying the role of TMEM16A in other physiological processes, such as neuronal signaling and epithelial secretion.
Conclusion:
In conclusion, this compound is a small molecule drug that has been developed for various scientific research applications. It is a potent and selective inhibitor of TMEM16A, which is involved in various physiological processes. This compound has several potential applications in the treatment of respiratory diseases and hypertension, as well as potential as a tool for studying the role of TMEM16A in other physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and TMEM16A inhibitors.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2,4-dimethylphenyl isocyanate with propylsulfonyl chloride to form N-(2,4-dimethylphenyl)-1-(propylsulfonyl)urea. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be a potent and selective inhibitor of TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, epithelial secretion, and neuronal signaling. This compound has been used to study the role of TMEM16A in these processes and to investigate the potential therapeutic applications of TMEM16A inhibitors.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)19-9-7-15(8-10-19)17(20)18-16-6-5-13(2)12-14(16)3/h5-6,12,15H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSETNYSFAWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

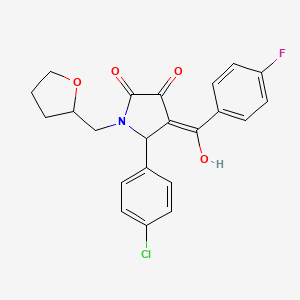
![(3aS*,6aS*)-2-ethyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5436011.png)
![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)

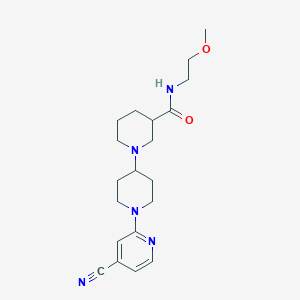
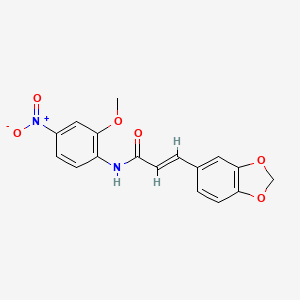
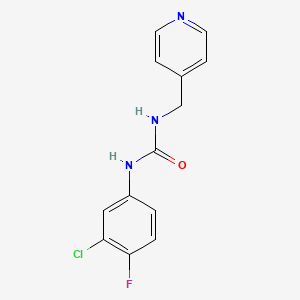
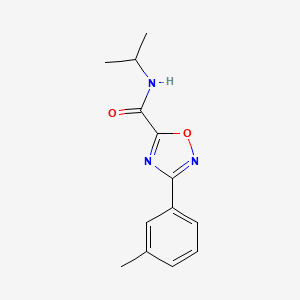
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5436071.png)
![3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5436073.png)
![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5436077.png)
![5-(4-methoxy-3,5-dimethylbenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5436084.png)
![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one hydrochloride](/img/structure/B5436106.png)